Chitohexaose hexahydrochloride
Description
Historical Trajectory and Nomenclature within Chitosan (B1678972) Oligosaccharide Research
The journey to understanding chitohexaose (B1231835) is intrinsically linked to the history of its parent polymers, chitin (B13524) and chitosan. The discovery of chitin is often credited to Henri Braconnot in 1811, who initially named it "fongine". iaea.org Later, in 1823, Antoine Odier isolated it from insect exoskeletons and named it "chitine," from the Greek word for "tunic" or "envelope". iaea.orgprimex.is The nitrogenous nature of chitin was revealed in 1824. iaea.org
A pivotal moment in this historical timeline was in 1859, when Charles Marie Benjamin Rouget discovered that boiling chitin in a potassium hydroxide (B78521) solution resulted in a modified, acid-soluble substance. iaea.orgwikipedia.org This substance was later named "chitosan" by Felix Hoppe-Seyler in 1894. iaea.orgwikipedia.org The period between 1894 and 1930 was marked by debate regarding the precise composition of chitin and chitosan. iaea.orgwikipedia.org
The development of methods to break down chitosan into smaller fragments, known as chitosan oligosaccharides (COS) or chitooligosaccharides, paved the way for the study of specific oligomers like chitohexaose. mdpi.comencyclopedia.pub These oligosaccharides are typically produced through the enzymatic or chemical hydrolysis of chitosan. mdpi.comnih.gov The nomenclature specifies the number of monosaccharide units; hence, "chitohexaose" refers to a six-unit oligomer. The "hexahydrochloride" suffix indicates that the amino groups of the glucosamine (B1671600) units are in the form of hydrochloride salts, which enhances the compound's stability and solubility in aqueous solutions for research purposes.
Academic Significance and Contemporary Research Paradigms of Chitohexaose Hexahydrochloride
This compound is of significant interest to the academic community due to its distinct biological activities, which often differ from those of its parent polymer, chitosan, and other oligosaccharides with varying degrees of polymerization. mdpi.comresearchgate.net Its superior solubility and lower molecular weight compared to chitosan make it a more accessible compound for in vitro and in vivo studies. mdpi.comresearchgate.net
A substantial body of research has focused on the immunomodulatory and anti-inflammatory properties of chitohexaose. researchgate.netmedchemexpress.commedchemexpress.com Studies have shown that chitohexaose can modulate the activity of macrophages, key cells of the immune system. medchemexpress.cnplos.org For instance, it has been observed to activate macrophages through an alternative pathway involving Toll-like receptor 4 (TLR4). medchemexpress.commedchemexpress.cnplos.org This activation leads to an increase in phagocytic activity and the production of anti-inflammatory cytokines like IL-10, while inhibiting the production of pro-inflammatory molecules such as TNF-α, IL-1β, and IL-6 induced by lipopolysaccharide (LPS). plos.org Research indicates that chitohexaose may competitively inhibit LPS-induced inflammation by binding to the active sites of TLR4. medchemexpress.complos.org
Among various chitooligomers, chitohexaose has demonstrated notable efficacy. For example, it has been reported to exhibit the most significant anti-inflammatory effect among chitooligosaccharides ranging from one to seven units (COS1-7). researchgate.net Furthermore, research comparing chitooligomers from dimer to hexamer found that chitohexaose had the most potent repressive effect on the proliferation of A549 lung cancer cells. mdpi.com It has also been shown to downregulate the expression of proteins related to the cell cycle and apoptosis, such as cyclin D1 and bcl-xl. mdpi.com
The table below summarizes some of the key research findings related to the biological activities of chitohexaose.
| Research Area | Cell Line/Model | Key Findings |
| Anti-inflammatory | RAW 264.7 macrophages | Inhibited expression of NO, iNOS, and pro-inflammatory cytokines (IL-6, TNF-α, MCP-1, IL-1β). researchgate.net |
| Anti-inflammatory | Murine macrophages, human monocytes | Activated macrophages via an alternate pathway through TLR4, inhibited LPS-induced production of TNF-α, IL-1β, and IL-6. plos.org |
| Anti-cancer | A549 lung cancer cells | Exhibited the most repressive effect on cell proliferation among chitooligomers (dimer to hexamer). mdpi.com |
| Anti-cancer | HeLa, Hep3B, SW480 cells | Highly charged COS, including chitohexaose, significantly lowered cancer cell viability. mdpi.com |
| Immunomodulation | RAW264.7 cells | Enhanced phagocytic activity and was among the most effective in activating these immune cells compared to other chitooligomers. marine-oligo.com |
Structural Attributes and Conformational Dynamics Relevant to Biological Interactions
Chitohexaose is a linear oligosaccharide consisting of six β-(1→4)-linked D-glucosamine units. wikipedia.org The "hexahydrochloride" form signifies that the primary amino group on each of the six glucosamine residues is protonated and associated with a chloride ion. This feature is crucial as it imparts a significant positive charge to the molecule, influencing its solubility and interaction with negatively charged biological macromolecules and cell surfaces.
The biological activity of chitohexaose is not solely dependent on its linear sequence but also on its three-dimensional structure and conformational flexibility in solution. The glycosidic bonds between the glucosamine units allow for a degree of rotational freedom, which means the molecule can adopt various shapes or conformations. osti.govnih.gov These conformational dynamics are critical for its ability to bind specifically to biological targets like proteins and receptors. researchgate.netrsc.org
The interaction of chitohexaose with TLR4 is a prime example of how its structure dictates its function. medchemexpress.cnplos.org The specific arrangement of its hydroxyl and protonated amino groups in three-dimensional space allows it to fit into the binding pocket of the receptor, potentially competing with other ligands like LPS. medchemexpress.complos.org The flexibility of the oligosaccharide chain may allow it to adopt an optimal conformation for binding, a process that can be influenced by the surrounding microenvironment. nih.govaps.org While detailed studies on the specific conformational dynamics of this compound are an ongoing area of research, the general principles of oligosaccharide flexibility and receptor binding provide a framework for understanding its mechanism of action. osti.govresearchgate.net
The table below outlines the key structural and chemical properties of this compound.
| Property | Description |
| Synonym | Chitohexaose 6HCl marine-oligo.com |
| Molecular Formula | C36H74Cl6N6O25 marine-oligo.com |
| Molecular Weight | 1203.72 g/mol marine-oligo.com |
| CAS Number | 127171-88-4 medchemexpress.commedchemexpress.com or 41708-95-6 marine-oligo.com |
| Structure | Linear polymer of six β-(1→4)-linked D-glucosamine units. |
| Key Functional Groups | Primary amino groups (as hydrochloride salts), hydroxyl groups. |
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68N6O25/c37-8(1-43)20(51)27(9(50)2-44)63-33-16(39)23(54)29(11(4-46)59-33)65-35-18(41)25(56)31(13(6-48)61-35)67-36-19(42)26(57)30(14(7-49)62-36)66-34-17(40)24(55)28(12(5-47)60-34)64-32-15(38)22(53)21(52)10(3-45)58-32/h1,8-36,44-57H,2-7,37-42H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGKFPLIUTTYHS-ZTVXPPBPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68N6O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Methodologies for Academic Inquiry
Enzymatic Synthesis Approaches
The enzymatic synthesis of chitohexaose (B1231835) predominantly involves the controlled depolymerization of chitosan (B1678972), a naturally abundant biopolymer. This method is favored for its mild reaction conditions and high specificity, which can be tailored to produce oligosaccharides of desired lengths. mdpi.com
Controlled Chitosan Degradation Utilizing Specific Glycoside Hydrolases
The targeted production of chitohexaose relies on the use of specific glycoside hydrolases (GHs) that can cleave the β-1,4-glycosidic bonds in chitosan. Chitosanases (EC 3.2.1.132) are the primary enzymes employed for this purpose and are found in various GH families, including GH5, GH7, GH8, GH46, GH75, and GH80. mdpi.com The specificity of these enzymes is crucial for obtaining a high yield of chitohexaose.
Endo-type chitosanases are particularly important as they randomly cleave internal glycosidic bonds, leading to a rapid decrease in the polymer's viscosity and the production of a mixture of chitooligosaccharides (COS). nih.gov For instance, a 22.5-kDa endochitosanase from Aspergillus fumigatus has been shown to produce chitosan oligomers with a degree of polymerization (DP) of 3 to 6. nih.gov Similarly, chitinases (EC 3.2.1.14) from GH family 18 can be utilized, as they catalyze the hydrolysis of the glycosidic bonds in amino polysaccharides. nih.gov
Research has also explored the use of non-specific enzymes such as cellulases, lipases, and proteases for chitosan hydrolysis. mdpi.commdpi.com For example, cellulase (B1617823) from Aspergillus niger has been used to depolymerize chitosan with an 80% degree of deacetylation, yielding chitooligosaccharides primarily in the DP range of 3–11. While not specific to chitohexaose, subsequent fractionation can isolate the desired hexamer.
The selection of the enzyme and the characteristics of the chitosan substrate, such as its molecular weight and degree of deacetylation (DD), significantly influence the product distribution. mdpi.com Lower molecular weight and a lower degree of deacetylation in the starting chitosan can lead to faster degradation rates.
Optimization of Enzymatic Hydrolysis Parameters for Targeted Oligosaccharide Yield
To maximize the yield of chitohexaose, the parameters of the enzymatic hydrolysis must be carefully optimized. Key factors include pH, temperature, enzyme-to-substrate ratio ([E]/[S]), and reaction time. Response surface methodology (RSM) is a common statistical technique used to optimize these conditions. mdpi.com
For instance, a study using a GH family 46 chitosanase from Paenibacillus elgii for COS production identified optimal conditions as pH 5.5, a temperature of 58.3 °C, an [E]/[S] ratio of 118.494 U/g, and an incubation time of 6.821 hours. mdpi.com While this particular study focused on producing chitobiose and chitotriose, similar optimization strategies can be applied to target chitohexaose by adjusting the reaction time and other parameters. Another study optimizing chitosan hydrolysis using cellulase determined the optimal conditions to be a temperature of 49°C, pH of 5.9, a substrate concentration of 0.76%, and an enzyme concentration of 8.97 U/g for 180 minutes.
The following interactive table summarizes typical ranges and optimized values for enzymatic hydrolysis of chitosan to produce chitooligosaccharides, which can be adapted for chitohexaose production.
| Parameter | Typical Range | Optimized Value Example 1 | Optimized Value Example 2 |
| Temperature (°C) | 30 - 60 | 58.3 | 49 |
| pH | 4.5 - 6.5 | 5.5 | 5.9 |
| [E]/[S] ratio (U/g) | 10 - 150 | 118.494 | 8.97 |
| Time (hours) | 1 - 24 | 6.821 | 3 |
| Substrate Conc. (%) | 0.5 - 2.0 | Not specified | 0.76 |
This data is compiled from multiple sources and represents examples of optimization for COS production. Specific conditions for maximizing chitohexaose yield may vary depending on the enzyme and substrate used.
Chemical Synthesis Strategies
Chemical synthesis offers a pathway to produce structurally well-defined chitohexaose, avoiding the polydispersity often associated with enzymatic hydrolysis. These methods typically involve the sequential addition of monosaccharide units.
Stepwise Oligosaccharide Synthesis via Protected Monomer Elongation
The stepwise chemical synthesis of chitohexaose requires a strategic use of protecting groups to control the regioselectivity of glycosylation reactions. This "bottom-up" approach involves the coupling of a glycosyl donor (an activated monosaccharide) with a glycosyl acceptor (a monosaccharide with a free hydroxyl group at the desired linkage position).
One effective strategy employs dimethylmaleoyl as a protecting group for the amino functions of the glucosamine (B1671600) monomers. nih.gov This method involves the synthesis of disaccharide glycosyl donors and acceptors, which are then coupled to form a tetrasaccharide. nih.gov This tetrasaccharide can then be further elongated. The final steps involve the removal of the protecting groups and N-acetylation to yield the desired chitohexaose. nih.gov
Another approach utilizes phthaloyl groups for amino protection and benzyl (B1604629) moieties for the hydroxyl groups at C(3) and C(6). Temporary acetyl or chloroacetyl groups are used to protect the hydroxyl group at C(4), which is deprotected for chain elongation. Electrochemical polyglycosylation of thioglycoside monomers is another method that has been developed for the synthesis of protected chitin (B13524) oligosaccharide precursors up to the hexasaccharide. nih.gov
Chemo-Enzymatic Hybrid Approaches for Chitohexaose Hexahydrochloride Production
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to produce complex oligosaccharides like chitohexaose. acs.org This approach can offer high yields and stereoselectivity while reducing the number of protection and deprotection steps required in purely chemical synthesis.
One such strategy involves the enzymatic oligomerization of chemically synthesized, activated building blocks. For example, engineered glycoside hydrolases can be used to catalyze the polymerization of these monomers. acs.org Another chemo-enzymatic method involves the regioselective enzymatic removal of acetyl groups from chitin oligosaccharides using chitin deacetylases, which can then be followed by chemical modifications. acs.org
A notable example is the use of a hyper-transglycosylating variant of ChiA from Serratia marcescens and a transglycosylating variant of Chitinase (B1577495) D from Serratia proteamaculans to produce chito-oligosaccharides with alternating N-acetyl-D-glucosamine and D-glucosamine units. acs.org The building blocks for this enzymatic synthesis were generated chemically from (GlcNAc)₂-para-nitrophenol. acs.org These hybrid methods provide a powerful toolkit for accessing structurally defined chito-oligosaccharides for academic research.
Methodologies for Structural Modification and Derivatization
The functional properties of chitohexaose can be further tailored through structural modification and derivatization. The primary sites for chemical modification are the primary amine and hydroxyl groups of the glucosamine residues. nih.gov
Common derivatization reactions include:
Amidation and Esterification: The primary amine and hydroxyl groups can be readily acylated or esterified to introduce new functional groups.
Schiff Base Formation: The primary amine groups can react with aldehydes and ketones to form Schiff bases, which can be further reduced to stable secondary amines. nih.gov
Michael Addition: The primary amine groups can also participate in Michael addition reactions. nih.gov
Grafting: Side chains can be grafted onto the chitohexaose backbone to create copolymers with novel properties.
Selective N-acetylation of chitohexaose can be performed to prepare derivatives with varying degrees of acetylation, which has been shown to be significant for their biological activities. researchgate.net Ion-exchange chromatography can then be used to separate these N-acetylated chitohexaose fractions. researchgate.net
The following table provides an overview of common derivatization methodologies for chito-oligosaccharides like chitohexaose.
| Reaction Type | Functional Group Targeted | Reagents | Resulting Derivative |
| Amidation | Primary Amine | Carboxylic acids, Acid anhydrides | N-Acyl derivatives |
| Esterification | Hydroxyl Groups | Carboxylic acids, Acid anhydrides | O-Acyl derivatives |
| Schiff Base Formation | Primary Amine | Aldehydes, Ketones | Imines (Schiff bases) |
| Reductive Amination | Primary Amine | Aldehydes/Ketones, Reducing agent | Secondary Amines |
| Sulfation | Hydroxyl Groups | Sulfating agents (e.g., SO₃-pyridine) | Sulfated derivatives |
| Quaternization | Primary Amine | Alkyl halides | Quaternary ammonium (B1175870) salts |
These modifications allow for the fine-tuning of the physicochemical and biological properties of chitohexaose for specific research applications.
Chemical Functionalization for Enhanced Research Probes
The transformation of chitohexaose into sophisticated research probes is achieved by introducing specific functional groups that can report on or influence biological interactions. These probes are instrumental in identifying binding partners, visualizing molecular processes, and elucidating mechanisms of action. The functionalization typically targets the reactive primary amine groups or the reducing-end aldehyde of the oligosaccharide.
Key strategies involve the covalent attachment of moieties such as fluorophores, biotin, or bioorthogonal handles like azides and alkynes. For instance, an azide-modified chitohexaose can be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This allows the oligosaccharide to be linked to reporter molecules or surfaces after a biological interaction has occurred, facilitating target identification and pull-down assays. Similarly, photoaffinity probes can be generated by incorporating photoactivatable groups that form a covalent bond with a binding partner upon UV irradiation, permanently tagging the interacting molecule for subsequent analysis.
Table 1: Strategies for Chemical Functionalization of Chitohexaose for Research Probes
| Functional Group | Attachment Chemistry (Example) | Research Application |
| Fluorophore (e.g., Fluorescein) | Amidation via isothiocyanate derivative (FITC) reacting with primary amines. | Fluorescence microscopy, flow cytometry, binding assays. |
| Biotin | Acylation of primary amines with an N-Hydroxysuccinimide (NHS) ester of biotin. | Affinity purification, pull-down assays, surface plasmon resonance (SPR). |
| Azide (B81097) | Reductive amination at the reducing end or acylation of amines. | Bioorthogonal ligation ("click chemistry") for target identification and imaging. |
| Alkyne | Reductive amination or acylation with an alkyne-containing reagent. | Bioorthogonal ligation ("click chemistry"), complementary to azide functionalization. |
| Photoaffinity Label (e.g., Benzophenone) | Acylation of primary amines with a benzophenone-containing carboxylic acid. | Covalent cross-linking to interacting biomolecules for target identification. |
These functionalized probes provide powerful tools for exploring the biological roles of chitooligosaccharides with high precision and specificity.
Polymer-Conjugate Formation and Grafting Techniques for Advanced Material Research
Creating polymer-conjugates of this compound is a strategy to develop advanced materials with tailored physical, chemical, and biological properties. Grafting polymer chains onto the oligosaccharide backbone can enhance solubility, confer stimuli-responsiveness, or create scaffolds for tissue engineering. The primary amine and hydroxyl groups on the chitohexaose units serve as anchor points for initiating polymerization or attaching pre-formed polymers. nih.gov
Two principal methodologies are employed for this purpose: "grafting-to" and "grafting-from". mdpi.com
Grafting-to : This method involves the attachment of pre-synthesized polymer chains with reactive end-groups to the chitohexaose backbone. For example, a polymer like poly(ethylene glycol) (PEG) with a terminal N-hydroxysuccinimide ester can be reacted with the primary amines of chitohexaose. This approach allows for good characterization of the polymer before conjugation but can be limited by steric hindrance, which may result in lower grafting density. nih.gov
Grafting-from : In this technique, polymerization is initiated directly from the surface of the chitohexaose molecule. First, an initiator molecule is covalently attached to the oligosaccharide. Then, monomers are added and polymerize outwards from these initiation sites. This method can achieve a higher grafting density and allows for the synthesis of more complex polymer architectures, such as block copolymers. mdpi.com
Commonly used polymerization techniques for grafting include ring-opening polymerization (ROP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, which offer control over the molecular weight and architecture of the grafted polymer chains. mdpi.com The resulting conjugates combine the biological properties of chitohexaose with the material properties of the synthetic polymer, opening avenues for applications in smart hydrogels, nanoparticles, and biocompatible coatings. nih.govfrontiersin.org
Table 2: Comparison of Polymer Grafting Techniques for Chitohexaose
| Technique | Description | Advantages | Disadvantages |
| Grafting-to | Pre-formed polymer chains are attached to the chitohexaose backbone. mdpi.com | Polymer can be fully characterized before grafting; simpler reaction conditions. | Lower grafting density due to steric hindrance; requires well-defined reactive end-groups on the polymer. |
| Grafting-from | Polymer chains are grown directly from initiator sites on the chitohexaose backbone. mdpi.com | High grafting density achievable; allows for synthesis of complex polymer architectures (e.g., block copolymers). | Requires careful control of polymerization conditions; characterization of grafted chains is more complex. |
Methodologies for Isotopic Labeling in Mechanistic Elucidation Studies
Isotopic labeling is a powerful technique for studying the structure, dynamics, and metabolic fate of this compound at the atomic level. This methodology involves the specific replacement of an atom (e.g., ¹²C, ¹H, ¹⁴N) with its stable, heavier isotope (e.g., ¹³C, ²H/D, ¹⁵N). researchgate.net The presence of these isotopes can be detected by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In the context of NMR, isotopic enrichment is often essential for resolving the complex spectra of oligosaccharides. nih.gov Uniform or selective ¹³C and ¹⁵N labeling can overcome the problem of signal overlap, enabling detailed three-dimensional structure determination and the study of molecular interactions in solution. oup.comresearchgate.net For example, by analyzing NMR data from ¹³C-labeled chitohexaose, researchers can precisely measure bond angles and distances, providing insights into its conformational dynamics. nih.gov
For mechanistic studies, isotopic labels serve as tracers to follow the transformation of the molecule through a chemical or biological pathway. beilstein-journals.org By synthesizing chitohexaose with a deuterium (B1214612) (²H) label at a specific position, researchers can track which chemical bonds are broken or formed during a reaction, providing definitive evidence for a proposed mechanism. nih.gov
Labeling can be achieved through two primary routes:
Chemical Synthesis : This approach uses isotopically labeled starting materials and reagents in a controlled, multi-step synthesis. It offers the highest degree of control, allowing for the placement of an isotope at a specific, predetermined atomic position. nih.gov
Biosynthesis/Enzymatic Synthesis : This method utilizes biological systems, such as engineered microorganisms or isolated enzymes, to produce the oligosaccharide from isotopically labeled precursors like [¹³C]-glucose. rsc.org This can be an efficient way to achieve uniform labeling of the entire molecule.
Table 3: Isotopic Labeling Methodologies for Chitohexaose Studies
| Isotope | Labeling Approach | Primary Research Application | Analytical Technique |
| ¹³C | Chemical Synthesis or Biosynthesis with [¹³C]-glucose. rsc.org | 3D structure determination; conformational analysis; interaction studies. nih.gov | Nuclear Magnetic Resonance (NMR) |
| ¹⁵N | Chemical Synthesis or Biosynthesis with [¹⁵N]-precursors. | Probing the environment of amino groups; protein-oligosaccharide interaction studies. oup.com | Nuclear Magnetic Resonance (NMR) |
| ²H (Deuterium) | Chemical Synthesis with deuterated reagents. nih.gov | Elucidation of reaction mechanisms; simplifying ¹H NMR spectra. | NMR, Mass Spectrometry (MS) |
| ¹⁸O | Chemical Synthesis with H₂¹⁸O or ¹⁸O-labeled reagents. | Mechanistic studies of enzymatic or chemical hydrolysis. beilstein-journals.org | Mass Spectrometry (MS) |
These labeling techniques are indispensable for gaining a fundamental understanding of the chemical biology of this compound.
Biological Interactions and Mechanistic Studies in Vitro and Non Human in Vivo Models
Immunomodulatory Mechanisms of Chitohexaose (B1231835) Hexahydrochloride
Chitohexaose hexahydrochloride, a chitosan (B1678972) oligosaccharide, has been identified as a compound with notable anti-inflammatory and immunomodulatory properties. nih.govmedchemexpress.commedchemexpress.com Mechanistic studies, primarily in in vitro and non-human in vivo models, have begun to elucidate the pathways through which it exerts its effects on the immune system. The core of its activity lies in its interaction with key receptors and signaling pathways that govern inflammatory responses.
The innate immune system relies on a class of proteins known as Pattern Recognition Receptors (PRRs) to detect molecules associated with pathogens. Toll-like receptors (TLRs) are a prominent family of PRRs expressed on the surface of immune cells like macrophages and dendritic cells. medchemexpress.com
Research indicates that this compound directly interacts with Toll-like Receptor 4 (TLR4). medchemexpress.commedchemexpress.com Specifically, it is understood to bind to the active sites of TLR4, functioning as an inhibitor of inflammation induced by lipopolysaccharide (LPS). medchemexpress.commedchemexpress.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4, and its binding typically triggers a strong pro-inflammatory cascade. By interfering with this interaction, this compound effectively dampens a critical initiation signal for the innate immune response. medchemexpress.commedchemexpress.com
Table 1: Interaction of this compound with Immune Receptors
| Compound | Target Receptor | Type of Interaction | Consequence of Interaction |
|---|
The activation of TLR4 by LPS leads to downstream signaling that culminates in the production and release of various pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). These molecules are central to orchestrating an inflammatory response.
Macrophages and dendritic cells are sentinel cells of the innate immune system and are rich in TLR4 receptors. medchemexpress.com The binding of LPS to TLR4 on these cells initiates intracellular signaling, prominently through the Nuclear Factor-kappa B (NF-κB) pathway. glpbio.com The NF-κB signaling cascade is a cornerstone of inflammatory responses, leading to the expression of pro-inflammatory genes.
The inhibitory action of this compound on TLR4 directly impacts these activation pathways. medchemexpress.comglpbio.com By blocking the initial LPS-TLR4 interaction, the compound prevents the activation of the downstream NF-κB pathway in macrophages and dendritic cells. glpbio.com This inhibition is a key element of its anti-inflammatory mechanism, effectively halting the cellular machinery that promotes inflammation at a foundational level. The available research primarily points to this TLR-mediated signaling, rather than activation of the complement system's alternate pathway.
The interaction of this compound with TLR4 demonstrates its significant role in regulating the innate immune response. By inhibiting a key receptor responsible for sensing bacterial endotoxins, the compound can control the intensity of the initial, non-specific immune reaction. This anti-inflammatory action observed in pre-clinical contexts is a direct manifestation of its regulatory effect on innate immunity. medchemexpress.commedchemexpress.com
The innate immune response is intrinsically linked to the subsequent adaptive immune response. Innate immune cells, such as macrophages and dendritic cells, process and present antigens to T-cells, thereby initiating the adaptive response. By modulating the activation state and cytokine output of these innate cells, this compound can indirectly influence the nature and magnitude of the ensuing adaptive immune response. By tempering the initial inflammatory storm, it helps shape a more controlled and potentially more effective long-term immune reaction.
Antimicrobial Research Perspectives
This compound belongs to the class of chitosan oligosaccharides (COSs), which have been investigated for their direct antimicrobial properties. The mechanisms of action are generally attributed to the polycationic nature of these molecules and differ based on the distinct cell wall structures of bacterial pathogens. mdpi.commdpi.com
The antimicrobial activity of chitosan oligosaccharides is multifaceted and targets fundamental components of bacterial cells. mdpi.comnih.gov
Against Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria is rich in negatively charged lipopolysaccharides (LPS). mdpi.comresearchgate.net The positively charged amino groups of chitosan oligosaccharides are believed to engage in electrostatic interactions with LPS. mdpi.comresearchgate.net This interaction can disrupt and destabilize the outer membrane, increasing its permeability. researchgate.net The consequences of this disruption include the leakage of essential intracellular components and the impairment of nutrient transport into the cell, ultimately leading to bacterial death. nih.govmdpi.com
Against Gram-Positive Bacteria: Gram-positive bacteria lack an outer membrane but possess a thick cell wall composed of peptidoglycan and negatively charged teichoic acids. nih.govmdpi.com The electrostatic interaction between chitosan oligosaccharides and these surface molecules is also a key mechanism. mdpi.commdpi.com Furthermore, due to their lower molecular weight, oligosaccharides like chitohexaose may penetrate the peptidoglycan layer. mdpi.com Once inside, they can interfere with critical cellular processes by binding to DNA and RNA, thereby inhibiting replication and protein synthesis. mdpi.commdpi.com
An additional proposed mechanism involves the chelation of essential metal ions (e.g., Mg²⁺, Ca²⁺) from the bacterial cell surface by the chitosan oligosaccharide, which can disrupt membrane integrity and vital enzymatic functions. mdpi.com
Table 2: Proposed Antimicrobial Mechanisms of Chitosan Oligosaccharides
| Bacterial Type | Primary Target | Proposed Mechanism of Action |
|---|---|---|
| Gram-Negative | Outer Membrane (Lipopolysaccharides - LPS) | Electrostatic interaction leading to membrane destabilization, increased permeability, and leakage of cellular contents. mdpi.comresearchgate.net |
| Gram-Positive | Cell Wall (Teichoic Acids), Intracellular components | Electrostatic interaction with the cell wall; penetration of the cell wall to inhibit DNA/RNA and protein synthesis. mdpi.commdpi.com |
| Both | Metal Ions | Chelation of essential divalent cations from the cell membrane, disrupting its stability and function. mdpi.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lipopolysaccharide (LPS) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-1 beta (IL-1β) |
| Interleukin-6 (IL-6) |
Antifungal Activity and Membrane Disruption Mechanisms
This compound demonstrates notable antifungal properties, primarily attributed to its ability to disrupt the fungal cell membrane. As a cationic polymer, it interacts with negatively charged components on the fungal cell surface, leading to increased membrane permeability and leakage of intracellular contents, ultimately resulting in cell death nih.gov. The antifungal efficacy of chito-oligosaccharides is influenced by their degree of polymerization, with intermediate lengths, such as chitohexaose, exhibiting potent inhibitory effects nih.gov.
The proposed mechanism involves an initial electrostatic interaction between the positively charged chitohexaose and the negatively charged fungal plasma membrane nih.gov. This interaction disrupts the membrane's integrity, altering its electrical transmembrane potential and leading to the efflux of vital ions like potassium nih.gov. Furthermore, studies on similar chito-oligosaccharides have shown that they can adsorb to the cell surface, causing cell disruption and subsequent accumulation within the cytoplasm nih.gov. This disruption of the plasma membrane is a key factor in the fungicidal activity of chitohexaose researchgate.netmdpi.com.
Table 1: Mechanistic Insights into Antifungal Activity
| Mechanism | Description |
|---|---|
| Membrane Permeabilization | Electrostatic interaction with the fungal cell membrane leads to increased permeability and leakage of cellular contents nih.gov. |
| Cell Surface Adsorption | Adsorbs to the fungal cell surface, causing physical disruption nih.gov. |
| Intracellular Accumulation | Following membrane disruption, the molecule can accumulate in the cytoplasm, further interfering with cellular processes nih.gov. |
Anti-biofilm Formation Strategies and Dispersal Mechanisms
Biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, pose a significant challenge in medical and industrial settings due to their inherent resistance to antimicrobial agents. This compound and related chitosan oligosaccharides have demonstrated efficacy in both preventing biofilm formation and disrupting established biofilms nih.govmdpi.comnih.govnih.govresearchgate.net.
The anti-biofilm activity of chitohexaose is linked to its ability to interfere with the initial attachment of microorganisms to surfaces, a critical step in biofilm development researchgate.net. Its polycationic nature allows it to bind to negatively charged bacterial cell surfaces, potentially altering cell surface characteristics and hindering adhesion. Furthermore, chitosan derivatives have been shown to inhibit the production of extracellular polymeric substances (EPS), which are essential for the structural integrity of the biofilm matrix researchgate.net. In established biofilms, chito-oligosaccharides can penetrate the matrix and induce the dispersal of the embedded microbial cells, rendering them more susceptible to antimicrobial agents mdpi.com.
Synergistic Antimicrobial Effects with Co-administered Agents
A significant area of research is the synergistic potential of this compound with conventional antimicrobial drugs. Studies have consistently shown that chitosan oligosaccharides can enhance the efficacy of various antibiotics and antifungals against a range of pathogens mdpi.comingentaconnect.comnih.govresearchgate.netresearchgate.netnih.govmdpi.commdpi.com. This synergistic interaction allows for the use of lower concentrations of conventional drugs, potentially reducing side effects and combating the development of drug resistance.
The mechanism behind this synergy is often attributed to the membrane-permeabilizing effects of chitohexaose. By disrupting the microbial cell membrane, it facilitates the entry of co-administered drugs into the cell, thereby increasing their intracellular concentration and enhancing their antimicrobial action ingentaconnect.comresearchgate.net. For instance, chitosan oligosaccharides have been shown to act synergistically with antibiotics like tetracycline, ceftriaxone, and sulfamethoxazole (B1682508) against Staphylococcus aureus ingentaconnect.comresearchgate.net. Similarly, synergistic antifungal effects have been observed with commercial antifungals against Candida species biofilms mdpi.com.
Table 2: Examples of Synergistic Antimicrobial Effects
| Co-administered Agent | Target Organism | Observed Effect |
|---|---|---|
| Tetracycline | Staphylococcus aureus | Enhanced antibacterial activity ingentaconnect.comresearchgate.net. |
| Ceftriaxone | Staphylococcus aureus | Increased susceptibility of the bacteria ingentaconnect.comresearchgate.net. |
| Sulfamethoxazole | Staphylococcus aureus, Pseudomonas aeruginosa | Potentiated antimicrobial effect ingentaconnect.comnih.govresearchgate.net. |
| Commercial Antifungals | Candida species (biofilms) | Reduced the minimum drug concentration required for biofilm inhibition mdpi.com. |
Anti-proliferative and Apoptotic Mechanisms in Research Models
In the realm of cancer research, this compound and its parent compounds have been investigated for their potential to inhibit cancer cell growth and induce programmed cell death, or apoptosis.
Cellular Uptake and Intracellular Localization Studies in Cancer Cell Lines (In Vitro)
The cellular uptake of this compound in cancer cells is a crucial first step for its intracellular biological activity. As a cationic molecule, its uptake is often facilitated by electrostatic interactions with the negatively charged cancer cell membrane scielo.brnih.gov. This interaction can lead to internalization through various endocytic pathways scielo.brnih.gov. The specific mechanism of uptake can vary depending on the cell type and the physicochemical properties of the chito-oligosaccharide researchgate.net. Once inside the cell, these molecules can localize to different subcellular compartments, where they can exert their anti-proliferative effects.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines (In Vitro)
A primary mechanism by which chitohexaose and related oligosaccharides exert their anti-cancer effects is through the induction of apoptosis and cell cycle arrest nih.govnih.govresearchgate.netnih.govrsc.orgunc.edu. Research has shown that chitosan oligosaccharides with a low degree of polymerization (including DP 2-6) can suppress the growth of cancer cells by promoting late-stage apoptosis and causing cell cycle arrest, often in the S or G2/M phase nih.govresearchgate.netresearchgate.netconsensus.appnih.gov.
The induction of apoptosis by these compounds can occur through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family researchgate.net. For instance, studies have demonstrated an enhanced expression of the pro-apoptotic protein BAK, and a reduction in the anti-apoptotic proteins BCL-2 and BCL-xL following treatment with low molecular weight chitosan oligosaccharides researchgate.net. This shift in the balance of apoptotic regulators leads to the activation of caspases, which are key executioner proteins in the apoptotic cascade nih.govrsc.orgplos.org.
Table 3: Effects on Apoptosis and Cell Cycle in Cancer Cell Lines
| Cancer Cell Line | Effect | Molecular Mechanism |
|---|---|---|
| Oral Squamous Cell Carcinoma (Ca9-22) | G1/S cell cycle arrest, increased apoptosis. nih.govresearchgate.net | Subtle increases in caspase activity nih.govresearchgate.net. |
| Colon Carcinoma (HCT116) | S phase cell cycle arrest, late-stage apoptosis. researchgate.net | Enhanced mRNA expression of BAK; reduced BCL-2 and BCL-xL expression researchgate.net. |
| Colorectal Cancer (SNU-C5) | G0/G1 or S and G2/M phase cell cycle arrest. nih.govresearchgate.netconsensus.appnih.gov | Did not directly induce apoptosis but enhanced 5-FU-induced apoptosis nih.govresearchgate.netconsensus.appnih.gov. |
| Breast Cancer (MCF-7) | Inhibition of cell proliferation, induction of apoptosis. nih.gov | Blocked FGF-2-induced phosphorylation of ERK nih.gov. |
Modulation of Intracellular Signaling Pathways in Cancer Research
The anti-proliferative and pro-apoptotic effects of this compound are underpinned by its ability to modulate various intracellular signaling pathways that are often dysregulated in cancer mdpi.comyoutube.com. A notable interaction is with the Toll-like receptor 4 (TLR4) signaling pathway. A chitohexaose analog has been reported to possess TLR4 modulating activity, which can influence the immune response and inflammatory pathways that play a role in cancer progression nih.gov.
Furthermore, chitosan oligosaccharides have been shown to influence key signaling cascades such as the MAPK/ERK and PI3K/AKT pathways nih.govnih.govrsc.orgnih.govresearchgate.netconsensus.appnih.govnih.govresearchgate.net. For example, in colorectal cancer cells, the anti-cancer effects of chitosan oligosaccharides have been linked to the activation of the ERK pathway nih.govresearchgate.netconsensus.appnih.gov. Conversely, in breast cancer cells, sulfated chitosan derivatives have been found to inhibit the FGF-2-induced phosphorylation of ERK, a downstream effector of the Ras/MAPK pathway nih.gov. Chitosan and its derivatives can also impact the PI3K/AKT pathway, which is crucial for cell survival and proliferation, by reducing the phosphorylation of AKT in various cancer types rsc.org.
Angiogenesis Inhibition in Pre-clinical Tumor Models
This compound has been identified as a potent inhibitor of angiogenesis in several pre-clinical cancer models. Angiogenesis, the formation of new blood vessels, is a critical process that supplies tumors with nutrients and oxygen, facilitating their growth and metastasis. The anti-angiogenic activity of chitohexaose is primarily attributed to its ability to interfere with key signaling pathways that regulate endothelial cell function.
In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that chitohexaose can inhibit cell proliferation, migration, and the formation of tube-like structures, all of which are essential steps in the angiogenic process. nih.gov The primary mechanism of this inhibition involves the downregulation of vascular endothelial growth factor (VEGF) expression. nih.govnih.gov By reducing VEGF levels, chitohexaose effectively dampens the activation of the VEGF receptor 2 (VEGFR-2), a critical initiator of the angiogenic signaling cascade.
Further mechanistic studies have revealed that chitohexaose can also modulate the expression of other important factors involved in angiogenesis. For instance, it has been shown to down-regulate the mRNA expression of urokinase-type plasminogen activator (uPA) while up-regulating the expression of tissue inhibitor of metalloproteinase-1 (TIMP-1). nih.gov This shift in the balance between proteases and their inhibitors contributes to the stabilization of the extracellular matrix and prevents the endothelial cell invasion required for new blood vessel formation. The inhibitory effects of chitohexaose on angiogenesis have been observed to be dose-dependent. nih.govnih.gov
| Pre-clinical Model | Key Findings | Mechanism of Action |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of cell proliferation, migration, and tube formation. nih.gov | Downregulation of Vascular Endothelial Growth Factor (VEGF) expression. nih.govnih.gov |
| ECV304 Cells (Human Bladder Carcinoma) | Inhibition of proliferation and migration of tumor-induced cells. nih.gov | Downregulation of VEGF and urokinase-type plasminogen activator (uPA) mRNA expression; upregulation of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) mRNA expression. nih.gov |
| Chick Chorioallantoic Membrane (CAM) Assay | Dose-dependent inhibition of angiogenesis. nih.gov | Anti-angiogenic effects. nih.gov |
Role in Tissue Regeneration and Biomaterial Interactions (In Vitro/Non-Human In Vivo)
Promotion of Cell Adhesion and Proliferation within Scaffolds
Chitohexaose, as a constituent of chitosan-based biomaterials, plays a significant role in promoting cell adhesion and proliferation within scaffolds designed for tissue engineering. The chemical structure of chitohexaose, which includes positively charged amino groups, facilitates electrostatic interactions with negatively charged molecules on the cell surface, such as proteoglycans. This interaction is crucial for the initial attachment and spreading of cells on the scaffold material.
Scaffolds incorporating chitosan and its oligomers, including chitohexaose, have been shown to support the adhesion and growth of various cell types, such as osteoblasts and fibroblasts. ijcce.ac.ir The biocompatible nature of these scaffolds creates a favorable environment for cellular activities. The porous architecture of these scaffolds further enhances tissue regeneration by allowing for efficient nutrient and oxygen transport to the embedded cells, as well as the removal of metabolic waste. The surface properties of the scaffolds, which can be tailored by the inclusion of specific chitooligosaccharides, are a key determinant of their ability to support robust cell proliferation. nih.gov
Interaction with Extracellular Matrix Components and Cellular Microenvironment
Chitohexaose and other chitooligosaccharides can actively interact with components of the extracellular matrix (ECM), thereby influencing the cellular microenvironment and guiding tissue development. Due to their structural similarity to glycosaminoglycans (GAGs), which are integral components of the ECM, chitooligosaccharides can integrate into the ECM and modulate its biological function. nih.gov This interaction can influence cell signaling pathways that are critical for tissue regeneration.
Studies have shown that chitosan does not directly accelerate ECM production by fibroblasts. Instead, it can stimulate macrophages to produce growth factors such as transforming growth factor-beta 1 (TGF-β1) and platelet-derived growth factor (PDGF). researchgate.net These growth factors then act on fibroblasts to increase the synthesis of ECM components like collagen. By modulating the cellular microenvironment in this indirect manner, chitohexaose can contribute to the constructive remodeling of tissue.
Modulation of Angiogenesis and Tissue Remodeling Processes
While chitohexaose exhibits anti-angiogenic properties in the context of tumor growth, its role in angiogenesis during tissue regeneration is more nuanced and appears to be concentration-dependent. A controlled level of angiogenesis is essential for the healing of damaged tissues, as it provides the necessary blood supply for the newly forming tissue.
In the context of wound healing, chitooligosaccharides can support the initial phases of angiogenesis required for tissue repair. nih.gov They can also influence the activity of matrix metalloproteinases (MMPs), enzymes that are responsible for the degradation and remodeling of the ECM. nih.gov The balance between MMPs and their tissue inhibitors (TIMPs) is critical for the proper progression of tissue remodeling, and the ability of chitohexaose to modulate this balance is a key aspect of its regenerative potential. The biphasic effect of chitohexaose on angiogenesis allows for a regulated response, preventing both insufficient and excessive blood vessel formation during tissue repair.
Enzyme Inhibition and Regulation Studies
Interaction with Glycosidases and Other Relevant Enzymes
Chitohexaose and other chitooligosaccharides are known to interact with a variety of enzymes, particularly glycosidases, which are involved in the breakdown of complex carbohydrates. These interactions can range from serving as a substrate for enzymatic degradation to acting as an inhibitor of enzyme activity.
Chitinases and chitosanases are enzymes that can hydrolyze the glycosidic bonds in chitin (B13524) and chitosan, respectively, to produce smaller oligosaccharides, including chitohexaose. nih.govnih.gov The interaction between chitohexaose and these enzymes is of significant interest for the biotechnological production of well-defined chitooligomers. Studies on the interaction of chitohexaose with chitinases have provided insights into the subsite preferences and anomer selectivity of these enzymes. scispace.com
Mechanistic Insights into Enzyme-Substrate Binding Dynamics
The interaction between this compound and various enzymes, particularly chitinases and lysozymes, has been a subject of extensive research to elucidate the fundamental principles of carbohydrate-protein recognition and catalysis. These studies, employing a combination of structural biology, spectroscopy, and computational modeling, have provided detailed mechanistic insights into the dynamic process of enzyme-substrate binding.
At the core of this interaction is the precise recognition of the linear oligosaccharide chain of chitohexaose by the enzyme's active site cleft. This recognition is a highly specific process governed by a multitude of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. The binding process is often accompanied by conformational changes in both the enzyme and the substrate, a phenomenon known as "induced fit," which optimizes the active site for catalysis.
Structural Basis of Recognition and Binding:
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in visualizing the binding of chitohexaose and its analogs to enzymes at an atomic level. Crystal structures of enzyme-chitohexaose complexes reveal that the oligosaccharide chain occupies a series of subsites within the enzyme's binding cleft. researchgate.net For instance, in many chitinases, the binding cleft is lined with aromatic amino acid residues, such as tryptophan and tyrosine. scispace.com These residues engage in stacking interactions with the pyranose rings of the N-acetylglucosamine (GlcNAc) units of chitohexaose, contributing significantly to the binding affinity. researchgate.net
The hydrogen bonding network between the enzyme and chitohexaose is extensive and crucial for specificity. nih.gov The hydroxyl and acetamido groups of the GlcNAc residues form a dense network of hydrogen bonds with polar and charged residues in the enzyme's active site. semanticscholar.org For example, the catalytic residues, typically aspartate or glutamate, are not only involved in the catalytic mechanism but also form critical hydrogen bonds that help to correctly position the substrate for cleavage. nih.gov
Conformational Dynamics upon Binding:
The binding of chitohexaose is not a simple lock-and-key mechanism but rather a dynamic process involving conformational adjustments. Upon substrate binding, many enzymes undergo a conformational change, often involving the movement of loops or domains to enclose the bound substrate. This induced fit mechanism can serve multiple purposes, including excluding water from the active site, optimizing the alignment of catalytic residues, and distorting the substrate towards the transition state geometry.
NMR studies have provided evidence for the flexibility of chitohexaose in solution and its conformational changes upon binding to an enzyme. biorxiv.orgbiorxiv.org These studies have shown that specific residues within the chitin-binding domains of enzymes exhibit chemical shift perturbations upon titration with chitohexaose, indicating direct interaction and a change in the local electronic environment. biorxiv.orgbiorxiv.org
Thermodynamics of Binding:
Isothermal titration calorimetry (ITC) has been employed to dissect the thermodynamic forces driving the binding of chitohexaose analogs to enzymes like lysozyme. These studies provide quantitative data on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. The binding is typically an enthalpically driven process, indicating that the formation of favorable hydrogen bonds and van der Waals contacts is the primary driving force.
| Parameter | Value |
|---|---|
| Binding Affinity (Kd) | Data not available for this compound |
| Enthalpy Change (ΔH) | Data not available for this compound |
| Entropy Change (ΔS) | Data not available for this compound |
| Gibbs Free Energy Change (ΔG) | Data not available for this compound |
Kinetic Parameters of Enzymatic Action:
| Parameter | Value |
|---|---|
| Michaelis Constant (Km) | Data not available for this compound |
| Catalytic Constant (kcat) | Data not available for this compound |
| Catalytic Efficiency (kcat/Km) | Data not available for this compound |
Computational Insights from Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations have emerged as a powerful tool to complement experimental studies by providing a dynamic view of the enzyme-substrate interactions at an atomic level. nih.gov These simulations can model the entire binding process, from the initial encounter of the substrate with the enzyme to the stable binding in the active site. MD simulations have been used to identify key protein-ligand interactions, map the energetic landscape of binding, and visualize the conformational changes that occur during the binding event. mdpi.com These computational approaches have been particularly useful in understanding the role of water molecules in mediating the interaction between chitohexaose and the enzyme and in predicting the binding modes of related inhibitors. nih.gov
Advanced Applications and Research Paradigms
Chitohexaose (B1231835) Hexahydrochloride in Advanced Drug Delivery Systems Research
The unique characteristics of chitosan (B1678972) oligosaccharides, including chitohexaose, position them as promising candidates for next-generation drug delivery platforms. Their ability to be formulated into nanoparticles allows for the encapsulation and targeted delivery of therapeutic agents.
Low molecular weight chitosan (LMWC), a category that includes chitohexaose, is being extensively explored as a non-viral vector for gene therapy, capable of delivering nucleic acids like small interfering RNA (siRNA) and plasmid DNA (pDNA). The cationic nature of these oligosaccharides, due to the protonation of their primary amine groups in acidic conditions, facilitates the electrostatic interaction with negatively charged nucleic acids. This interaction leads to the spontaneous formation of nanosized complexes, often referred to as polyplexes, which protect the genetic material from enzymatic degradation and facilitate its cellular uptake.
Research has shown that the efficiency of LMWC as a nucleic acid carrier is influenced by several factors, including its molecular weight, degree of deacetylation (DDA), and the nitrogen-to-phosphate (N/P) ratio of the polyplexes. A higher DDA results in an increased positive charge, promoting the formation of stable complexes with nucleic acids. While high molecular weight chitosan can form very stable polyplexes, this can sometimes hinder the release of the nucleic acid cargo inside the cell. In contrast, LMWC-based polyplexes may be less stable but can more effectively release the genetic material, leading to higher transfection efficiency. Studies have demonstrated that chitosan oligomers with a degree of polymerization between 15 and 24 can effectively retain and protect pDNA from nuclease degradation while allowing for efficient release of the intact transgene.
The "proton sponge effect" is a key mechanism attributed to chitosan-based carriers that aids in the endosomal escape of the nucleic acid cargo. Once the nanoparticles are internalized by the cell into endosomes, the buffering capacity of chitosan's amine groups leads to an influx of protons and chloride ions into the endosome. This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the nanoparticles into the cytoplasm and allowing the nucleic acid to reach its target.
Table 1: Factors Influencing Low Molecular Weight Chitosan (LMWC) as a Nucleic Acid Carrier
| Factor | Influence on Nucleic Acid Delivery | Research Findings |
|---|---|---|
| Molecular Weight (MW) | Affects the stability of the polyplexes and the release of the nucleic acid cargo. | Lower MW may lead to less stable polyplexes but more efficient release of genetic material. |
| Degree of Deacetylation (DDA) | Determines the positive charge density of the chitosan chain. | Higher DDA leads to stronger electrostatic interactions with nucleic acids and more stable polyplexes. |
| N/P Ratio | The ratio of amine groups in chitosan to phosphate (B84403) groups in the nucleic acid. | Influences the charge, size, and stability of the resulting nanoparticles. |
| pH | Affects the protonation of chitosan's amine groups. | Lower pH increases the positive charge, enhancing interaction with nucleic acids. |
Chitohexaose hexahydrochloride is being investigated for its potential in the encapsulation of various bioactive molecules to enhance their stability, bioavailability, and controlled release. The methods employed are often based on the well-established techniques used for chitosan and its derivatives.
Several microencapsulation techniques are applicable, including ionic gelation, coacervation, spray drying, and emulsion-based methods. Ionic gelation is a widely used method where the cationic chitosan oligosaccharide solution is added to a solution containing a polyanion, such as tripolyphosphate (TPP). This results in the formation of cross-linked nanoparticles that can entrap bioactive molecules. The properties of the resulting nanoparticles, such as size and drug loading efficiency, can be controlled by varying parameters like the concentration of chitosan and the cross-linking agent.
Emulsion cross-linking is another common technique where a water-in-oil emulsion is formed by dispersing an aqueous solution of the chitosan oligosaccharide (containing the bioactive molecule) in an oil phase. A cross-linking agent is then added to harden the aqueous droplets into solid microspheres. For hydrophobic bioactive compounds, self-assembled nanoparticles can be formed by chemically modifying the chitosan oligosaccharide with a hydrophobic moiety, creating an amphiphilic molecule that can encapsulate the drug.
These encapsulation strategies protect the bioactive molecules from degradation, mask undesirable tastes, and allow for targeted and sustained release, thereby improving their therapeutic efficacy.
Table 2: Common Encapsulation Techniques for Chitosan Oligosaccharides
| Encapsulation Technique | Description | Key Advantages |
|---|---|---|
| Ionic Gelation | Cross-linking of cationic chitosan with a polyanion (e.g., TPP) to form nanoparticles. | Mild process, does not require organic solvents or high temperatures. |
| Coacervation | Phase separation of the chitosan solution to form coacervate droplets that encapsulate the bioactive molecule. | Can achieve high encapsulation efficiency. |
| Spray Drying | An atomized solution of chitosan and the bioactive molecule is dried in a stream of hot air to form microparticles. | Rapid and suitable for large-scale production. |
| Emulsion Cross-linking | Formation of an emulsion followed by the addition of a cross-linking agent to solidify the droplets. | Versatile for both hydrophilic and hydrophobic drugs. |
The development of targeted drug delivery systems aims to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. This compound-based nanoparticles can be conceptually designed for targeted delivery through both passive and active mechanisms.
Passive Targeting: This mechanism relies on the enhanced permeability and retention (EPR) effect observed in tumor tissues. The leaky vasculature and poor lymphatic drainage in tumors allow nanoparticles of a certain size (typically 10-200 nm) to accumulate preferentially in the tumor microenvironment.
Active Targeting: This approach involves modifying the surface of the nanoparticles with specific ligands that can bind to receptors overexpressed on the surface of target cells. This receptor-mediated endocytosis can significantly enhance the cellular uptake of the nanoparticles. For instance, ligands such as folate, transferrin, or specific antibodies can be conjugated to the chitohexaose backbone.
The cellular uptake of chitosan-based nanoparticles is known to occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govnih.govresearchgate.net The specific pathway can depend on the nanoparticle's size, surface charge, and the cell type. nih.gov For example, clathrin-mediated endocytosis is a common pathway for the internalization of these nanoparticles. nih.govnih.govresearchgate.net Understanding and leveraging these natural cellular uptake mechanisms is crucial for the rational design of targeted delivery systems based on this compound.
The stability and in vivo performance of this compound-based drug delivery systems are critical for their therapeutic success. Formulation research focuses on optimizing these properties. The stability of chitosan-based formulations can be affected by factors such as pH, temperature, and the presence of enzymes.
To enhance stability, various strategies are being explored. Cross-linking the chitosan oligosaccharide chains can improve the mechanical strength and stability of the nanoparticles, leading to a more controlled and sustained release of the encapsulated drug. The choice of cross-linking agent and the degree of cross-linking are important parameters that need to be optimized. researchgate.net
For improved biorecognition and to reduce non-specific interactions with proteins in the bloodstream (opsonization), the surface of the nanoparticles can be modified with hydrophilic polymers like polyethylene (B3416737) glycol (PEG). This process, known as PEGylation, can prolong the circulation time of the nanoparticles, allowing for better accumulation at the target site.
Furthermore, the formulation process itself, such as the method of nanoparticle preparation (e.g., ionic gelation, emulsification), can significantly impact the physicochemical properties of the final product, including particle size, surface charge, and drug loading efficiency. mdpi.comnih.gov Careful control over these formulation parameters is essential to produce stable and effective drug delivery systems. nih.gov
Diagnostic and Biosensing Research Utilizing this compound
The unique properties of chitosan oligosaccharides also make them attractive materials for the development of advanced diagnostic tools and biosensors.
This compound holds promise as a component in the fabrication of biosensors for the detection of specific disease biomarkers. Its functional groups, particularly the primary amine groups, provide sites for the immobilization of biorecognition elements such as enzymes, antibodies, or nucleic acid probes. researchgate.net
In the context of electrochemical biosensors, chitosan and its derivatives can be used to create a biocompatible film on the electrode surface. mocedes.org This film can serve as a stable matrix for the entrapment of biomolecules, protecting their biological activity. gmp-chitosan.com The chitosan-based matrix can also be combined with other materials like gold nanoparticles or carbon nanotubes to enhance the electrical conductivity and sensitivity of the biosensor. mocedes.orgmdpi.com
For example, an immunosensor could be developed by immobilizing an antibody specific to a cancer biomarker onto a chitohexaose-modified electrode. The binding of the biomarker to the antibody would then generate a measurable electrical signal (e.g., a change in current, potential, or impedance), allowing for sensitive and specific detection. researchgate.net The inherent properties of chitohexaose, such as its film-forming ability and biocompatibility, are advantageous for creating stable and reliable biosensing platforms. mocedes.orggmp-chitosan.com
Applications in Imaging Probes and Contrast Agents (Non-clinical)
The exploration of this compound in the development of non-clinical imaging probes and contrast agents is an emerging area of interest, primarily leveraging the inherent biocompatibility and specific biological interactions of its parent molecule, chitosan. While direct studies focusing exclusively on this compound are limited, the broader class of chitosan oligosaccharides is being investigated for these applications.
Researchers are exploring the functionalization of chitosan oligosaccharides with fluorescent dyes or chelating agents for metal ions to create novel imaging probes. The principle behind this application lies in the ability of these modified oligosaccharides to target specific tissues or cells, allowing for enhanced visualization in preclinical research models. The glucosamine (B1671600) units within the chitohexaose structure provide reactive sites for the covalent attachment of imaging moieties.
Table 1: Potential Non-clinical Imaging Applications of Functionalized Chito-oligosaccharides
| Imaging Modality | Probe Type | Potential Application | Research Focus |
| Fluorescence Imaging | Fluorescently-labeled chito-oligosaccharides | In vitro cell tracking and visualization of uptake mechanisms. | Investigating cellular internalization pathways and biodistribution at the cellular level. |
| Magnetic Resonance Imaging (MRI) | Chito-oligosaccharide-coated nanoparticles | Enhanced contrast for imaging specific tissues or organs. | Improving the stability and targeting efficiency of nanoparticle-based contrast agents. |
| Radionuclide Imaging | Radiolabeled chito-oligosaccharides | Preclinical evaluation of biodistribution and pharmacokinetics. | Understanding the in vivo fate of chito-oligosaccharide-based carriers. |
It is important to note that the hexahydrochloride salt form of chitohexaose may influence its solubility and charge characteristics, which could, in turn, affect its performance as an imaging probe. However, specific research data on this compound in this context is not yet widely available.
Biotechnological and Industrial Research Opportunities
In the realm of biotechnology, this compound is primarily considered as a product of enzymatic or chemical hydrolysis of chitosan, rather than an active agent in fermentation processes. The controlled depolymerization of chitosan yields a mixture of chitooligosaccharides (COS), including chitohexaose. The efficiency of this biocatalytic process is a significant area of research.
Various enzymes, such as chitosanases and cellulases, are employed to break down the glycosidic bonds in chitosan. The specific enzyme and reaction conditions determine the degree of polymerization (DP) of the resulting oligosaccharides. For instance, specific endo-chitosanases can be utilized to favor the production of chitohexaose.
Table 2: Enzymes in the Biocatalytic Production of Chitohexaose
| Enzyme Class | Source Organism (Example) | Action on Chitosan | Relevance to Chitohexaose Production |
| Chitosanase | Bacillus sp., Aspergillus sp. | Endolytic cleavage of β-1,4-glycosidic bonds | Can be optimized to yield specific oligosaccharide sizes, including chitohexaose. |
| Cellulase (B1617823) | Trichoderma sp. | Can exhibit side activity on chitosan | Offers an alternative enzymatic route for chitosan depolymerization. |
The resulting chitohexaose can then be purified and used as a substrate for further enzymatic modifications or as a standard for analytical purposes in fermentation monitoring. Its role as a direct biocatalyst has not been established.
A significant area of research for this compound is its potential application in agriculture as an elicitor of plant defense mechanisms. Chitosan and its oligosaccharide derivatives are well-documented as potent biopesticides and plant growth promoters. They are recognized by plant cells as pathogen-associated molecular patterns (PAMPs), triggering a cascade of defense responses.
When applied to plants, chito-oligosaccharides can induce:
Systemic Acquired Resistance (SAR): A long-lasting, broad-spectrum resistance to a wide range of pathogens.
Production of Phytoalexins: Antimicrobial compounds synthesized by the plant in response to infection.
Activation of Defense-Related Enzymes: Such as chitinases and β-1,3-glucanases, which can degrade the cell walls of fungal pathogens.
Research indicates that the biological activity of chitooligosaccharides is dependent on their degree of polymerization. While studies specifically on this compound are not abundant, the general consensus is that oligosaccharides with a DP of 5-7 are highly effective in eliciting plant defense responses. The hexahydrochloride form enhances the solubility of chitohexaose in aqueous solutions, which is advantageous for its application in agricultural formulations.
Computational and In Silico Modeling of this compound
Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding the interaction of chitohexaose with biological receptors at the molecular level. Although specific studies on this compound are scarce, research on similar chito-oligosaccharides provides a framework for its potential interactions.
Molecular docking studies can predict the binding affinity and orientation of chitohexaose within the active site of a target receptor. For instance, the interaction of chito-oligosaccharides with plant cell surface receptors, which is the initial step in the induction of plant defense, can be modeled to identify key amino acid residues involved in binding.
MD simulations can then be employed to study the dynamic behavior of the chitohexaose-receptor complex over time. These simulations provide insights into the conformational changes that occur upon binding and the stability of the interaction. This information is crucial for understanding the mechanism of action and for the rational design of more potent elicitors. One study highlighted that the increase in the transglycosylation activity of chitinase (B1577495) D from Serratia proteamaculans could be attributed to the partial blocking of the product's exit, a finding supported by 50ns molecular dynamics simulations. nih.gov
Predicting the structure-activity relationship (SAR) of this compound through computational methods is a key research objective. SAR studies aim to correlate the structural features of a molecule with its biological activity. For chitohexaose, key structural parameters include:
Degree of Polymerization (DP): The number of glucosamine units (in this case, six).
Degree of Acetylation (DA): The proportion of N-acetylglucosamine to glucosamine units.
Pattern of Acetylation: The specific arrangement of acetylated and non-acetylated units along the chain.
Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to develop mathematical models that predict the biological activity of different chito-oligosaccharides based on these structural descriptors. While comprehensive QSAR models specifically for this compound have not been extensively reported, the foundational principle is to synthesize and test a library of related compounds and then use computational tools to identify the structural features that are most critical for a desired activity, such as plant defense induction or antimicrobial efficacy.
Methodological Advances and Analytical Techniques in Chitohexaose Hexahydrochloride Research
Chromatographic Separation and Purification Techniques
Chromatographic methods are indispensable for the separation and purification of chitohexaose (B1231835) hexahydrochloride from complex mixtures, such as chitin (B13524) hydrolysates. These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation of the desired oligosaccharide.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of chito-oligosaccharides. jfda-online.com It offers high resolution and sensitivity for separating complex mixtures of oligosaccharides based on their size, charge, and hydrophilicity. In the context of chitohexaose hexahydrochloride, reversed-phase HPLC is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. jfda-online.com The separation is based on the hydrophobic interactions between the oligosaccharide and the stationary phase.
The retention time of N-acetyl-chito-oligosaccharides in HPLC is correlated with their degree of polymerization (DP). jfda-online.com This relationship allows for the identification and quantification of chitohexaose in a sample by comparing its retention time to that of known standards. Detection is commonly achieved using UV absorbance at a low wavelength, typically around 205 nm. jfda-online.com The combination of HPLC with mass spectrometry (HPLC-MS) provides an even more powerful analytical approach, offering structural information and aiding in the precise identification of oligosaccharide sequences. nih.govnih.gov
Table 1: Typical HPLC Parameters for Chito-oligosaccharide Profiling
| Parameter | Value/Description | Source |
| Column Type | Reversed-phase, such as LiChrospher 100 NH2 | jfda-online.com |
| Mobile Phase | Acetonitrile/Water gradient | jfda-online.com |
| Flow Rate | Typically 1.0 mL/min | jfda-online.com |
| Detection | UV absorbance at 205 nm | jfda-online.com |
| Injection Volume | 20 µL | jfda-online.com |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight and molecular weight distribution of polymers and macromolecules. shimadzu.comslideshare.net In GPC, the stationary phase consists of porous beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, resulting in a longer retention time. shimadzu.com
This method is particularly useful for assessing the purity of a this compound sample and for analyzing the distribution of different oligosaccharide sizes in a mixture. researchgate.net By creating a calibration curve with standards of known molecular weights, the molecular weight of the sample can be determined based on its elution volume. shimadzu.com The peak shape in a GPC chromatogram provides information about the molecular weight distribution; a narrow peak indicates a more homogenous sample in terms of molecular size. infinitalab.com
Table 2: Principles of Gel Permeation Chromatography for Molecular Weight Analysis
| Principle | Description | Source |
| Separation Mechanism | Separation based on the hydrodynamic volume (size) of the molecule in solution. | researchgate.net |
| Elution Order | Larger molecules elute before smaller molecules. | shimadzu.com |
| Calibration | A calibration curve is generated using standards of known molecular weight to relate elution time to molecular weight. | shimadzu.com |
| Information Obtained | Average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI). | slideshare.net |
Spectroscopic Characterization Methods
Spectroscopic techniques are vital for the detailed structural elucidation of this compound. These methods provide information about the molecular structure, purity, and conformation of the oligosaccharide.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the detailed molecular structure of carbohydrates. slu.se Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) chemical shifts of the monosaccharide units within the oligosaccharide chain. slu.seunina.it
Table 3: Key NMR Experiments for Chitohexaose Structural Elucidation
| Experiment | Information Provided | Source |
| ¹H NMR | Provides information on the number and chemical environment of protons, and coupling constants for stereochemical assignments. | mdpi.com |
| ¹³C NMR | Indicates the number of unique carbon atoms in the molecule. | slu.se |
| COSY | Shows correlations between protons that are coupled to each other (typically over 2-3 bonds). | core.ac.uk |
| TOCSY | Reveals correlations between all protons within a spin system (i.e., within a single monosaccharide unit). | core.ac.uk |
| HSQC | Correlates directly bonded proton and carbon atoms. | unina.it |
| HMBC | Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for determining glycosidic linkages. | core.ac.uk |
Mass Spectrometry (MS) for Purity and Sequence Verification
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to verify its purity. mdpi.com For this compound, MS can confirm the expected molecular mass, which is a fundamental indicator of its identity. acs.org Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used for the analysis of oligosaccharides. portlandpress.comnih.gov
In addition to molecular weight determination, tandem mass spectrometry (MS/MS) can be used for sequencing the oligosaccharide. nih.gov In an MS/MS experiment, the parent ion corresponding to the chitohexaose is isolated and fragmented. The resulting fragment ions provide information about the sequence of the monosaccharide units. nih.gov This is particularly useful for confirming the structure and identifying any modifications or impurities.
Table 4: Mass Spectrometry Techniques for Chitohexaose Analysis
| Technique | Application | Source |
| ESI-MS | Soft ionization technique suitable for analyzing polar and thermally labile molecules like oligosaccharides, often coupled with HPLC. | nih.gov |
| MALDI-TOF MS | A sensitive technique for determining the molecular weight of biomolecules with high accuracy. | portlandpress.comnih.gov |
| MS/MS | Provides structural information by fragmenting the parent ion, allowing for sequence determination of the oligosaccharide. | nih.gov |
Circular Dichroism (CD) for Conformational Studies
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. youtube.com It is a powerful tool for studying the secondary structure and conformational changes of chiral molecules, including carbohydrates. mdpi.com For this compound, CD spectroscopy can provide insights into its three-dimensional structure in solution.
The CD spectrum of a carbohydrate is sensitive to its conformation, including the orientation of the monosaccharide units relative to one another. nih.gov Changes in the CD spectrum can indicate conformational changes induced by factors such as pH, temperature, or binding to other molecules. nih.gov This information is valuable for understanding the relationship between the structure of this compound and its biological activity. researchgate.net
Table 5: Application of Circular Dichroism in Chitohexaose Research
| Parameter | Information Gained | Source |
| Far-UV CD (below 260 nm) | Provides information on the secondary structure and conformation of the polysaccharide backbone. | youtube.com |
| Near-UV CD (260-320 nm) | Can be used to study the environment of aromatic amino acid residues if the oligosaccharide is interacting with a protein. | youtube.com |
| Induced CD | Can be observed when an achiral molecule binds to a chiral molecule like chitohexaose, providing information about the binding interaction. | researchgate.net |
Microscopy Techniques for Cellular Interaction Studies
Microscopy provides invaluable visual evidence of how chitohexaose and its derivatives interact with cells, revealing information about its localization and its impact on cellular structure.
Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for visualizing the precise location of molecules within cells in three dimensions. In the context of chitohexaose research, this technique is often employed using fluorescently labeled derivatives to track their journey into and within the cell.
For instance, studies have utilized fluorescein (B123965) isothiocyanate (FITC)-labeled low molecular weight water-soluble chitosan (B1678972) (LMWS-chitosan) to probe its interaction with fungal cells. CLSM imaging revealed that the labeled chitosan derivative accumulates in the plasma membrane of the cells shortly after application. This localization is critical to understanding its mechanism of action, suggesting that its primary effects are exerted at the cell membrane.
In plant science, CLSM has been used to observe the effects of chitin oligosaccharides on the cellular architecture. Treatment of plant cells with these molecules was shown to cause the dissipation of the apical F-actin focus, a key component of the cytoskeleton involved in tip growth. Furthermore, these studies visualized changes in intracellular calcium ion (Ca²⁺) concentrations, a key second messenger in cellular signaling, in response to chitohexaose.
Table 1: Application of Confocal Laser Scanning Microscopy in Chito-oligosaccharide Research
| Research Area | Compound Used | Key Findings | Cellular Location/Process Visualized |
| Antifungal Mechanism | FITC-labeled LMWS-chitosan | Accumulation in the plasma membrane | Intracellular localization |
| Plant Immunity | Chitin oligosaccharides | Dissipation of apical F-actin focus | Cytoskeletal dynamics |
| Plant Signaling | Chitohexaose | Alteration of Ca²⁺ oscillations | Ion signaling |
Electron Microscopy (EM), with its much higher resolution compared to light microscopy, is essential for examining the ultrastructural changes in cells after treatment with chitohexaose-related compounds. Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to detail the effects on the cell surface and internal structures, respectively.
SEM studies have demonstrated that chitosan and its oligosaccharides can induce significant morphological alterations on the surfaces of fungal and bacterial cells. In fungi, treatment has been shown to cause a roughened cell surface and membrane disruption. Similar effects are observed in bacteria, where treatment can lead to the formation of pores, permeabilization of the cell wall, and aggregation of the oligosaccharides on the cell surface, which is thought to block nutrient flow. These direct visual confirmations of cell damage are crucial for validating the antimicrobial mechanisms of these compounds.
Table 2: Morphological Changes Observed with Electron Microscopy
| Organism Type | Compound | Observed Morphological Changes |
| Fungi (C. albicans, F. oxysporum) | LMWS-chitosan | Significant alterations and damage to fungal surfaces |
| Bacteria (B. cereus) | Chito-oligomers | Pore formation and permeabilization of the cell wall |
| Bacteria (E. coli) | Chito-oligomers | Aggregation on the cell surface, blockage of nutrient flow |
| Parasites (L. amazonensis) | Chitosan Oligosaccharides | Rough surface, membrane disruption, formation of aggregates |
Advanced Glycomics and Proteomics Approaches
To understand the molecular interactions of chitohexaose within a cell, researchers turn to advanced "omics" techniques. Glycomics and proteomics approaches allow for the large-scale identification of binding partners and the analysis of changes in the cellular proteome in response to treatment.
Identifying the specific proteins that physically interact with chitohexaose is key to understanding its biological activity. Proteomics-based methods are central to this endeavor. Quantitative proteomics, for example, can be used to analyze global changes in protein expression in cells treated with chitosan oligosaccharides (COS). In studies on Arabidopsis thaliana, this approach identified hundreds of differentially regulated proteins upon COS treatment, suggesting their involvement in the plant's immune response. nih.govresearchgate.netdicp.ac.cn Through protein-protein interaction network analysis of these responsive proteins, researchers can pinpoint potential receptors or key signaling components; one such analysis identified RACK1B as a potential key kinase receptor for COS signals in plants. nih.govresearchgate.netdicp.ac.cn
Another powerful technique is proteomics-based Far-western blotting. This method can identify proteins from a complex mixture that bind to a specific molecule, such as chitohexaose. While applied in other contexts to find bacterial proteins that bind to host molecules like fibrinogen, this approach is adaptable for discovering chitohexaose-binding proteins. nih.govnih.gov Computational methods, such as molecular docking, are also used to predict and assess the interactions between chito-oligosaccharides and various proteins, such as plasma proteins, providing insights into their potential distribution and targets within an organism. mdpi.com
Table 3: Examples of Proteins Differentially Regulated by Chitosan Oligosaccharides (COS) in Arabidopsis nih.gov
| Protein Category | Examples of Upregulated/Regulated Proteins | Potential Function in COS Response |
| Signaling & Transduction | Receptor-like proteins, Kinases (e.g., RACK1B) | Perception of COS signal, initiation of signaling cascades |
| Defense Response | Chitinases, Pathogenesis-related (PR) proteins | Direct defense against pathogens, amplification of immune response |
| Cell Wall Biosynthesis | Enzymes involved in cell wall modification | Reinforcement of the cell wall as a physical barrier |
| Gene Transcription | Transcription factors | Regulation of downstream gene expression in the immune response |
Transcriptomic analysis, typically using RNA sequencing (RNA-seq), provides a snapshot of the entire set of RNA transcripts in a cell at a given moment. This technique reveals how treatment with chitohexaose or related oligosaccharides alters gene expression, thereby providing a broad view of the cellular pathways that are activated or suppressed.
Studies on tea plants treated with chitosan oligosaccharides have identified a large number of differentially expressed genes (DEGs). These genes are involved in critical pathways such as plant hormone signal transduction, carbon fixation, and amino acid metabolism, indicating a profound reprogramming of the plant's metabolic and signaling networks to promote growth. nih.govmdpi.com Similarly, transcriptomic investigation in pea plants treated with chito-oligosaccharides revealed the stimulation of the mitogen-activated protein kinase (MAPK) signaling cascade, a crucial pathway in plant immunity. nih.gov
More specifically, research on Linum album (white flax) cell cultures treated with chitohexaose hydrochloride demonstrated a significant induction in the expression of genes involved in the phenylpropanoid pathway, such as PAL (phenylalanine ammonia-lyase) and CCR (cinnamoyl-CoA reductase). jmp.ir This pathway is responsible for the production of various secondary metabolites, including lignans, which have defensive roles. The finding that longer chains of chitosan oligomers, including chitohexaose, induced a greater level of gene expression highlights the structural specificity of the cellular response. jmp.ir
Table 4: Pathways and Genes Affected by Chito-oligosaccharide Treatment Identified via Transcriptomics
| Organism/Cell Type | Compound | Key Pathways Affected | Examples of Upregulated Genes | Reference |
| Tea Plant (Camellia sinensis) | Chitosan Oligosaccharide | Plant hormone signal transduction, Starch and sucrose (B13894) metabolism, Phenylpropanoid biosynthesis | Genes related to phytohormone transduction, carbon fixation, and amino acid metabolism | nih.gov |
| Pea (Pisum sativum) | Chitooligosaccharides | MAPK signaling cascade, Response to salicylic (B10762653) acid | PsMAPKKK5, PsMAPKKK20 | nih.gov |
| White Flax (Linum album) | Chitohexaose hydrochloride | Phenylpropanoid biosynthesis | PAL, CCR | jmp.ir |
Challenges and Future Directions in Chitohexaose Hexahydrochloride Research
Addressing Purity and Homogeneity in Academic Production and Characterization
A significant hurdle in the academic research of chitohexaose (B1231835) hexahydrochloride lies in ensuring the purity and homogeneity of the compound. The biological activities of chito-oligosaccharides are highly dependent on their structural characteristics, including the degree of polymerization (DP) and the degree of deacetylation (DD). Therefore, obtaining well-defined chitohexaose is critical for reproducible and reliable experimental outcomes.
The production of chitohexaose typically involves the hydrolysis of chitosan (B1678972), which can be achieved through chemical or enzymatic methods. nih.gov Chemical hydrolysis, often using acids, can be challenging to control and may lead to a heterogeneous mixture of oligosaccharides with varying chain lengths. nih.gov Enzymatic hydrolysis, utilizing enzymes like chitosanases and chitinases, offers a more specific and controlled approach to production. uam.es However, the resulting product is still often a mixture of chitooligosaccharides with different degrees of polymerization, necessitating sophisticated purification techniques.
A variety of analytical methods are employed to characterize and assess the purity of chitohexaose. Thin-layer chromatography (TLC) provides a rapid and qualitative method for separating oligosaccharides. nih.gov For more precise quantitative analysis and determination of the degree of polymerization, high-performance liquid chromatography (HPLC) is a crucial tool. nih.gov Mass spectrometry (MS), including techniques like electrospray ionization MS (ESI-MS) and matrix-assisted laser desorption ionization time-of-flight MS (MALDI-TOF-MS), is instrumental in determining the molecular weight and sequence of the oligosaccharides. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is also utilized for detailed structural elucidation. nih.gov The combination of these techniques is essential to ensure the production of chitohexaose with a high degree of purity and homogeneity, which is vital for advancing research in this field. researchgate.net
| Analytical Technique | Application in Chitohexaose Characterization |
| Thin-Layer Chromatography (TLC) | Rapid separation and qualitative analysis of oligosaccharide mixtures. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Determination of the degree of polymerization and quantitative analysis. nih.gov |
| Mass Spectrometry (MS) | Determination of molecular weight and sequence of oligosaccharides. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. nih.gov |
Elucidation of Novel Biological Targets and Signaling Pathways
A key area of ongoing research is the identification of the specific biological targets and signaling pathways through which chitohexaose hexahydrochloride exerts its effects. Understanding these molecular interactions is fundamental to unraveling its mechanisms of action and exploring its therapeutic potential.
One of the significant discoveries in this area is the identification of Toll-like receptor 4 (TLR4) as a direct target of chitohexaose. nih.govnih.gov Research has shown that chitohexaose can activate macrophages through an alternative pathway via TLR4, leading to the production of anti-inflammatory cytokines like IL-10 and the upregulation of Arginase-1. nih.gov This interaction is noteworthy as it contrasts with the classical activation of TLR4 by lipopolysaccharide (LPS), which triggers a pro-inflammatory response. nih.gov By competitively inhibiting LPS-induced inflammation, chitohexaose demonstrates potential in mitigating conditions like endotoxemia. nih.govnih.gov
Furthermore, studies on chito-oligosaccharides (COS) in general have implicated the modulation of several important signaling pathways, including the suppression of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). elsevierpure.comresearchgate.net The NF-κB and MAPK pathways are central regulators of inflammation, and their inhibition by COS contributes to their anti-inflammatory properties. elsevierpure.comresearchgate.net The activation of AMP-activated protein kinase (AMPK) has also been identified as a mechanism of action for COS. elsevierpure.com Future research will likely focus on further delineating the specific interactions of chitohexaose with these and other signaling cascades to provide a more comprehensive understanding of its biological functions.
Development of Advanced Functionalized Derivatives for Specific Research Applications
To enhance the therapeutic potential and tailor the properties of chitohexaose for specific applications, the development of advanced functionalized derivatives is a promising avenue of research. The chemical structure of chitohexaose, with its reactive amino and hydroxyl groups, provides ample opportunities for modification. mdpi.com
Functionalization strategies can be employed to improve solubility, bioavailability, and target specificity. For instance, the synthesis of sulfated and phosphorylated chitosan derivatives has been explored to introduce new biological activities. researchgate.net Carboxymethylation and quaternization are other common modifications that can alter the charge and solubility of the molecule, potentially enhancing its antimicrobial or drug delivery capabilities. mdpi.comresearchgate.net
Specific to chitohexaose, methods for the synthesis of derivatives have been reported, including the use of protective groups like dimethylmaleoyl to enable targeted modifications. mdpi.com The development of such derivatives allows for the investigation of structure-activity relationships, helping to identify the key chemical features responsible for specific biological effects. These functionalized chitohexaose molecules can then be designed for applications ranging from targeted drug delivery to the development of novel biomaterials. nih.gov
| Functionalization Strategy | Potential Enhancement of Chitohexaose Properties |
| Sulfation/Phosphorylation | Introduction of new biological activities. researchgate.net |
| Carboxymethylation | Altered charge and solubility. mdpi.com |
| Quaternization | Enhanced antimicrobial properties and solubility. researchgate.net |
| Use of Protective Groups | Targeted synthesis of specific derivatives. mdpi.com |
Integration with Emerging Technologies (e.g., Nanotechnology, Artificial Intelligence in Drug Discovery)
The integration of this compound with emerging technologies like nanotechnology and artificial intelligence (AI) holds immense potential for advancing its research and application.
In the realm of nanotechnology, chitosan and its derivatives are widely explored for the development of nanoparticles for drug delivery. nih.govmdpi.com The biocompatibility, biodegradability, and mucoadhesive properties of chitosan make it an excellent candidate for creating nanocarriers that can encapsulate and deliver therapeutic agents to specific sites in the body. mdpi.com Chitohexaose, with its defined structure, could be a valuable component in the design of these nano-delivery systems, potentially offering improved control over drug release and targeting. mdpi.com
Translational Research Opportunities (Conceptual and Pre-Clinical Focus)
The diverse biological activities of chitohexaose and its derivatives present numerous opportunities for translational research, with a focus on pre-clinical studies to validate their therapeutic potential.
A compelling example of this is the pre-clinical investigation of a novel chitohexaose analog, AVR-25, in a murine model of polymicrobial sepsis. nih.govnih.gov This study demonstrated that AVR-25 could protect against sepsis-induced organ dysfunction and death by balancing pro- and anti-inflammatory cytokine levels. nih.govnih.gov Specifically, it was shown to upregulate the anti-inflammatory cytokine IL-10 while downregulating pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov These findings highlight the significant potential of chitohexaose-based compounds as adjunctive therapies for sepsis. nih.govnih.gov
Q & A
Q. What analytical methods are recommended to confirm the purity and structural integrity of Chitohexaose hexahydrochloride in experimental workflows?
- Methodological Answer : Researchers should employ a combination of high-performance liquid chromatography (HPLC) to assess purity (>96% as per most standards) , matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) to verify molecular weight and oligosaccharide chain length , and nuclear magnetic resonance (NMR) spectroscopy to confirm structural features such as acetylation patterns . For example, HPLC conditions might include a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) and UV detection at 190–210 nm.
Q. How should in vitro experiments be designed to evaluate the anti-inflammatory activity of this compound?
- Methodological Answer : Use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to model inflammation. Pre-treat cells with this compound (typical concentrations: 10–100 µM) for 1–2 hours before LPS exposure. Measure pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA and assess NF-κB activation using luciferase reporter assays or Western blotting. Include controls for TLR4 specificity (e.g., TLR4 inhibitors like TAK-242) to confirm mechanism .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anti-inflammatory mechanisms of this compound across different cellular models?
- Methodological Answer : Discrepancies may arise due to variations in oligosaccharide polymerization degree, acetylation levels, or cell-specific TLR4 expression. To address this:
- Standardize the oligosaccharide chain length (e.g., hexamer-specific batches via MALDI-TOF-MS) .
- Compare results across multiple cell lines (e.g., primary macrophages vs. immortalized lines) and validate findings with TLR4-knockout models.
- Perform competitive binding assays using surface plasmon resonance (SPR) to quantify TLR4 affinity under different experimental conditions .
Q. What critical factors must be considered when translating in vitro anti-inflammatory results of this compound to in vivo models?
- Methodological Answer :
- Bioavailability : Assess pharmacokinetics (e.g., oral vs. intravenous administration) using radiolabeled this compound in rodent models.
- Dose Optimization : Conduct dose-response studies in vivo, considering effective concentrations derived from in vitro data (e.g., 50–200 mg/kg body weight in mice) .
- Toxicity Screening : Evaluate acute toxicity via OECD Guideline 423, including histopathological analysis of liver and kidney tissues .
Q. How can synthesis protocols for this compound be optimized to ensure consistent polymerization and acetylation?
- Methodological Answer :
- Use enzymatic hydrolysis of chitosan with chitosanase, followed by size-exclusion chromatography (SEC) to isolate hexamers .
- Monitor acetylation levels via FT-IR spectroscopy (peaks at 1650 cm⁻¹ for amide I) and adjust reaction conditions (e.g., pH, temperature) to minimize batch variability.
- Validate reproducibility using inter-laboratory comparisons and reference standards (e.g., NIST-traceable materials) .
Q. What statistical approaches are most robust for analyzing dose-dependent anti-inflammatory effects of this compound?
- Methodological Answer :
- Apply nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀ values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple treatment groups.
- Include power analysis during experimental design to ensure adequate sample sizes (n ≥ 6 replicates per group) .
Data Contradiction and Validation
Q. How should researchers address variations in bioactivity linked to differences in oligosaccharide chain length or purity?
- Methodological Answer :
- Characterize each batch using MALDI-TOF-MS to confirm polymerization degree (e.g., strict hexameric form) and HPLC to verify purity (>96%) .
- Perform side-by-side comparisons of bioactivity between batches in standardized assays (e.g., LPS-induced cytokine suppression).
- Report detailed characterization data in publications to enable cross-study validation .
Toxicological Profiling
Q. What experimental frameworks are recommended for comprehensive toxicological assessment of this compound?
- Methodological Answer :
- Follow OECD guidelines for acute oral toxicity (Guideline 423), subchronic 90-day studies (Guideline 408), and genotoxicity (Ames test, Guideline 471).
- Include route-specific studies (oral, dermal, inhalation) per regulatory requirements .
- Use metabolomics to identify potential off-target effects, such as liver enzyme modulation .
Mechanistic Studies
Q. What biophysical techniques are suitable for studying this compound-TLR4 interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize TLR4 on a sensor chip and measure binding kinetics (Ka, Kd) of this compound .
- Molecular Docking : Use software like AutoDock Vina to predict binding sites and validate with mutagenesis (e.g., TLR4-MD2 complex mutations) .
- Cryo-EM : Resolve high-resolution structures of the this compound-TLR4 complex to identify conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
